Product packaging for Difluoromethylbis(trifluoromethyl)amine(Cat. No.:CAS No. 73563-15-2)

Difluoromethylbis(trifluoromethyl)amine

Cat. No.: B14442147
CAS No.: 73563-15-2
M. Wt: 203.03 g/mol
InChI Key: BOXXLRRPGNOFCW-UHFFFAOYSA-N
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Description

Difluoromethylbis(trifluoromethyl)amine is a highly fluorinated amine compound of significant interest in advanced synthetic and medicinal chemistry research. With the molecular formula C3HF8N and a molecular weight of 203.03 g/mol, this compound serves as a valuable reagent for the introduction of N-trifluoromethyl (N-CF3) groups into target molecules . The incorporation of the N-CF3 moiety is a widely utilized strategy in drug discovery and development, as it can profoundly improve a molecule's metabolic stability, membrane permeability, and lipophilicity . This makes this compound a crucial building block for the synthesis of novel pharmaceuticals and agrochemicals. The compound is closely related to a class of N-CF3 secondary amines, which are inherently unstable and present a formidable synthetic challenge; its availability provides researchers with a direct route to explore this promising chemical space . It is offered at a high purity standard (typically 95%) to ensure consistent and reliable research outcomes . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HF8N B14442147 Difluoromethylbis(trifluoromethyl)amine CAS No. 73563-15-2

Properties

CAS No.

73563-15-2

Molecular Formula

C3HF8N

Molecular Weight

203.03 g/mol

IUPAC Name

N-(difluoromethyl)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine

InChI

InChI=1S/C3HF8N/c4-1(5)12(2(6,7)8)3(9,10)11/h1H

InChI Key

BOXXLRRPGNOFCW-UHFFFAOYSA-N

Canonical SMILES

C(N(C(F)(F)F)C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies and Precursor Development for Difluoromethylbis Trifluoromethyl Amine

Advanced Synthetic Routes to Difluoromethylbis(trifluoromethyl)amine

Recent advancements in synthetic organic chemistry have paved the way for more efficient and selective methods to introduce fluorinated moieties into molecules. The synthesis of this compound, a compound with a high degree of fluorination, presents unique challenges that are being addressed through innovative preparative techniques.

Contemporary Preparative Techniques

A significant contemporary method for the synthesis of N(CF3)(CF2H) amines, the core structure of this compound, involves a desulfurization–fluorination strategy. This approach utilizes N-CF3 thioformamides as key precursors. The process is noted for its operational simplicity and tolerance of a wide range of functional groups, making it a versatile tool for the synthesis of such highly fluorinated amines. This method represents a notable advancement in the field, offering a more direct and efficient route compared to previous multi-step syntheses.

Ligand-Accelerated Catalytic Synthesis Pathways

Catalytic methods offer the advantages of efficiency, selectivity, and the ability to perform transformations under milder conditions. The development of ligand-accelerated catalytic pathways is crucial for the synthesis of complex fluorinated amines.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. In the context of synthesizing fluorinated amines, these methods are employed for the arylation of fluoroalkylamines. While not a direct synthesis of this compound, this approach is fundamental for constructing molecules containing a nitrogen atom bonded to both a fluoroalkyl group and an aryl group.

The palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides often requires specialized conditions to overcome the challenges posed by the electron-withdrawing nature of the fluoroalkyl groups. Research in this area has led to the development of catalyst systems that are effective for these transformations. Key findings from these studies are summarized in the table below.

Catalyst SystemBaseKey Features
[Pd(allyl)Cl]2 / AdBippyPhosKOPhEffective for coupling fluoroalkylamines with aryl halides under milder conditions, avoiding the degradation of sensitive products. researchgate.netnih.gov

These palladium-catalyzed methods, while not directly yielding the target compound, are crucial for the broader field of fluorinated amine synthesis and provide a foundation for developing more direct catalytic routes.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of carbon-fluorine and carbon-nitrogen bonds. This methodology allows for the generation of highly reactive radical intermediates under mild conditions, enabling transformations that are often challenging to achieve through traditional thermal methods.

In the synthesis of N-CF2H compounds, photoredox catalysis has been utilized for the direct installation of the N-(difluoromethyl)sulfonamide moiety onto arenes and heteroarenes. This approach expands the diversity of available NCF2H compounds. Furthermore, organophotocatalysis has been successfully applied for the direct C-H difluoromethylation of heterocycles using readily available difluoromethyl sources and a green oxidant.

A summary of representative photoredox-catalyzed reactions for the synthesis of fluorinated amines is presented in the table below.

Reaction TypePhotocatalystReagentsKey Features
N-(difluoromethyl)sulfonamidationRu(bpy)3(PF6)2N-(difluoromethyl)sulfonamide precursorDirect installation of the N(Ts)CF2H group onto (hetero)arenes.
Direct C-H difluoromethylationOrganic dyeSodium difluoromethanesulfonate, O2Metal-free and additive-free synthesis of difluoromethylated heterocycles.

These photoredox methods highlight the potential for developing direct and efficient catalytic routes to this compound.

Novel Precursor Systems and Their Transformation

The development of novel precursors is a cornerstone of synthetic innovation, providing new building blocks for the construction of complex molecules. In the synthesis of highly fluorinated amines, the design of precursors that can be efficiently transformed into the desired target is of paramount importance.

Currently, there is limited specific information available in the reviewed literature detailing the direct utilization of gem-difluoroazadienes as immediate precursors for the synthesis of this compound.

However, the chemistry of related gem-difluoro compounds, such as gem-difluoroalkenes, offers insights into potential synthetic strategies. gem-Difluoroalkenes are known to be valuable building blocks in fluorine chemistry. Their reactivity is characterized by the electrophilic nature of the difluorinated carbon, making them susceptible to attack by nucleophiles. While many reactions of gem-difluoroalkenes with nucleophiles lead to C-F functionalization through an addition-elimination pathway, strategies have been developed to achieve fluorine-retentive functionalization. These strategies often involve trapping the intermediate β-fluoroanion or employing concerted reaction pathways.

The development of synthetic routes from gem-difluoroazadienes to highly fluorinated amines like this compound represents a promising area for future research. The unique reactivity of the gem-difluoroazadiene scaffold could potentially be harnessed to introduce the required difluoromethyl and trifluoromethyl groups in a controlled manner.

Stereoselective and Enantioselective Synthesis Strategies

Currently, there is no specific information available in the public domain regarding the stereoselective or enantioselective synthesis of this compound. The molecular structure of this compound, (CF₃)₂NCF₂H, does not possess a chiral center, which inherently precludes the possibility of enantiomers. Stereoisomers in the form of diastereomers could potentially exist if the molecule were to be substituted in a way that creates stereogenic centers. However, for the parent compound, these strategies are not applicable.

Purification and Isolation Methodologies for High-Purity this compound

Detailed purification and isolation protocols specifically for this compound are not readily found in the surveyed literature. However, general techniques employed for the purification of other volatile, highly fluorinated organic compounds can be extrapolated.

Chromatographic Separation Techniques

For compounds of a similar nature, gas chromatography (GC) is often a primary method for both analysis and purification on a small scale. The volatility of many fluorinated amines makes them amenable to GC techniques. For larger-scale purification, column chromatography using fluorinated stationary phases or silica gel with appropriate eluents could be employed, though specific conditions for this compound are not documented.

Crystallization and Recrystallization Optimization

There is no available information on the crystallization or recrystallization of this compound. The physical state of the compound at standard conditions is not widely reported, which is a critical factor in determining the feasibility of crystallization as a purification method.

Residual Solvent and Impurity Analysis Post-Synthesis

The analysis of residual solvents and impurities is a critical step in the characterization of any synthesized compound. For fluorinated amines, a combination of spectroscopic and chromatographic methods is typically utilized.

Table 1: Potential Analytical Techniques for Impurity Profiling of this compound

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F NMR would be particularly crucial for identifying and quantifying fluorine-containing impurities. ¹H and ¹³C NMR would help in identifying any proton-containing or carbon-based impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) This technique would be suitable for separating volatile impurities and providing information about their molecular weights and fragmentation patterns, aiding in their identification.
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to identify functional group impurities that may be present from starting materials or byproducts.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound has not been specifically reported. General green chemistry goals in chemical synthesis include the use of less hazardous reagents, the reduction of waste, and the use of more environmentally benign solvents.

Solvent-Free and Reduced-Solvent Approaches

There are no documented solvent-free or reduced-solvent synthetic methods specifically for this compound. The development of such methods would be a key area of research to improve the environmental footprint of its production. Theoretical approaches could involve gas-phase reactions or reactions in supercritical fluids, but experimental validation is lacking in the available literature.

Atom Economy and E-Factor Considerations

The principles of atom economy and the Environmental Factor (E-Factor) are crucial metrics for evaluating the sustainability of a chemical process. Atom economy, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the desired product. The E-Factor, conceived by Roger Sheldon, provides a broader measure of waste by quantifying the total mass of waste generated per unit of product.

This reaction provides a basis for calculating the green chemistry metrics.

Atom Economy Calculation:

The atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor Calculation:

The E-Factor is calculated as:

E-Factor = (Total Mass of Waste / Mass of Product)

The waste includes all byproducts from the reaction. For this analysis, an ideal scenario with 100% reaction yield is assumed. In practice, the E-Factor would be significantly higher due to solvent losses, purification waste, and incomplete reaction yields.

The table below provides a detailed breakdown of these calculations.

MetricCalculation DetailsResult
Molecular Weight of ProductMW of K[N(CF3)2]191.11 g/mol
Molecular Weights of ReactantsMW of (CH3)2NH: 45.08 g/mol MW of HF: 20.01 g/mol (x6) MW of KF: 58.10 g/mol Total MW of Reactants: 45.08 + (6 * 20.01) + 58.10223.24 g/mol
Molecular Weights of WasteMW of H2: 2.02 g/mol (x4) MW of H2O: 18.02 g/mol Total MW of Waste: (4 * 2.02) + 18.0226.10 g/mol
Atom Economy(191.11 / 223.24) * 10085.61%
Ideal E-Factor26.10 / 191.110.14

The analysis shows a relatively high theoretical atom economy. However, the multi-step nature of the synthesis and the use of processes like electrochemical fluorination would in practice generate significant waste streams not accounted for in this idealized calculation, leading to a much higher real-world E-Factor.

Sustainable Catalytic Systems

The development of sustainable catalytic systems is paramount for advancing green chemistry in the synthesis of complex organofluorine compounds. While specific catalytic routes to this compound are not well-documented, the broader field of N-trifluoromethylation offers insights into sustainable approaches that could be adapted. The focus is on replacing stoichiometric reagents with catalytic systems that utilize earth-abundant metals, renewable energy sources, or biocatalysts.

Copper-Catalyzed Trifluoromethylation: Copper has emerged as a cost-effective and less toxic alternative to precious metals like palladium in catalysis. Various copper-catalyzed trifluoromethylation reactions have been developed, demonstrating high efficiency. nih.gov These systems can utilize a range of trifluoromethyl sources, including radical precursors like CF3SO2Na (Langlois reagent). researchgate.net For instance, copper catalysts combined with an oxidant can generate CF3 radicals from sodium triflinate to trifluoromethylate nitrosoarenes at room temperature. researchgate.net This approach avoids harsh conditions and relies on an inexpensive, abundant metal catalyst.

Visible-Light Photoredox Catalysis: Visible-light photoredox catalysis is a powerful strategy for sustainable synthesis, using light as a clean and renewable energy source to drive chemical reactions under mild conditions. advanceseng.com This methodology has been successfully applied to generate trifluoromethyl radicals from stable precursors for the functionalization of arenes and heteroarenes. researchgate.net These systems often employ an organic dye or a metal complex as a photocatalyst, which can be excited by visible light to initiate the desired transformation, thus minimizing thermal energy input and improving the environmental profile of the synthesis. advanceseng.com

Biocatalysis: Enzymes offer an exceptionally sustainable approach to catalysis, operating under mild aqueous conditions with high selectivity. Recent research has demonstrated the use of engineered enzymes for novel carbene transfer reactions. Specifically, engineered variants of cytochrome c552 have been shown to catalyze asymmetric N-H carbene insertion, providing a biocatalytic route to enantioenriched α-trifluoromethyl amines. nih.gov This strategy represents a highly efficient and environmentally benign method to construct chiral organofluorine compounds, showcasing the potential of biocatalysis in this demanding area of synthetic chemistry. nih.gov

The table below summarizes these sustainable catalytic approaches relevant to the synthesis of fluorinated amines.

Catalytic SystemCatalyst TypeKey AdvantagesRelevant Transformation
Copper CatalysisCopper Salts (e.g., CuI, CuBr)Earth-abundant, low cost, low toxicity compared to precious metals. nih.govN-Trifluoromethylation of nitrosoarenes, trifluoromethylation of alkynes. nih.govresearchgate.net
Visible-Light Photoredox CatalysisOrganic Dyes or Metal ComplexesUses renewable light energy, operates under mild conditions, high functional group tolerance. advanceseng.comTrifluoromethylation of arenes and heteroarenes. researchgate.net
BiocatalysisEngineered Enzymes (e.g., Cytochrome c variants)Operates in aqueous media, highly selective (chemo- and enantioselective), biodegradable catalyst. nih.govAsymmetric synthesis of chiral α-trifluoromethyl amines via N-H insertion. nih.gov

Chemical Reactivity and Mechanistic Investigations of Difluoromethylbis Trifluoromethyl Amine

Mechanistic Pathways of Reactions Involving Difluoromethylbis(trifluoromethyl)amine

Currently, there is a lack of published research detailing the mechanistic pathways of reactions involving this compound. Scientific literature does not provide specific information regarding the step-by-step processes through which this compound engages in chemical transformations.

Detailed Reaction Progress Monitoring via Spectroscopic Techniques

While the characterization of this compound by NMR and mass spectrometry has been mentioned in the context of its synthesis, there are no available studies that utilize these or other spectroscopic techniques to monitor the progress of its reactions over time. Such studies are crucial for understanding reaction kinetics and mechanisms.

Elucidation of Rate-Determining Steps

The elucidation of rate-determining steps is a fundamental aspect of mechanistic chemistry, providing insight into the factors that control the speed of a chemical reaction. However, no kinetic studies have been published that would allow for the determination of the rate-determining steps in any reaction involving this compound.

Intermediate Characterization and Trapping Experiments

The identification of transient intermediates is key to understanding a reaction's mechanism. There is no information available in the scientific literature regarding the characterization or trapping of any reactive intermediates formed during reactions of this compound.

Kinetic Isotope Effect Studies

Kinetic isotope effect studies, which involve the use of isotopically labeled molecules, are a powerful tool for probing reaction mechanisms. There are no records of any such studies having been performed on this compound to investigate its reaction pathways.

Reactivity Profiles of this compound

A thorough assessment of the nucleophilic and electrophilic reactivity of a compound is essential for predicting its chemical behavior.

Nucleophilic and Electrophilic Reactivity Assessments

There is a lack of specific experimental or theoretical data to construct a detailed reactivity profile for this compound. While general principles of organic chemistry can offer predictions based on its structure—the electron-withdrawing nature of the trifluoromethyl groups would significantly influence the electron density on the nitrogen and the C-H bond—specific studies assessing its behavior as a nucleophile or an electrophile are not present in the available literature. One study noted its use in research on flame propagation inhibition, but this does not provide data on its fundamental nucleophilic or electrophilic character.

Lack of Specific Research Data Precludes Article Generation on the Chemical Reactivity of this compound

An extensive search of scientific literature and chemical databases has revealed a significant lack of specific research pertaining to the chemical reactivity and mechanistic investigations of this compound, particularly within the frameworks of radical-mediated transformations, defluorinative functionalization, and cross-coupling reactions as outlined in the requested article structure.

While the topics specified—such as radical-mediated transformations, carbon-fluorine (C-F) bond activation, borylation of fluorinated alkenes, Suzuki-Miyaura cross-coupling, and other transition metal-catalyzed couplings—are areas of active and well-documented research in organofluorine chemistry, these studies predominantly focus on other classes of fluorinated compounds. The existing body of research centers on the functionalization of molecules containing trifluoromethyl (-CF3) or difluoromethyl (-CF2H) groups attached to aromatic or alkene scaffolds, rather than on the specific compound this compound, with the chemical structure (CF₃)₂NCF₂H.

For instance, studies on defluorinative functionalization and C-F bond activation typically describe the conversion of trifluoromethylarenes or trifluoromethylalkenes into valuable difunctionalized products. Similarly, research on the borylation and cross-coupling of fluorinated substrates is rich with examples involving fluorinated styrenes, aryl fluorides, and related molecules. However, this compound does not feature as a substrate or reagent in the literature found for these specific transformations.

Due to the strict requirement to focus solely on this compound and the provided outline, it is not possible to generate a scientifically accurate and informative article. Creating content for the specified sections and subsections would require fabricating research findings, which contravenes the principles of scientific accuracy and integrity. The available data on general organofluorine chemistry cannot be extrapolated to this specific compound without supporting experimental evidence.

Therefore, until research specifically investigating the radical-mediated transformations, defluorinative functionalization, and cross-coupling reactions of this compound and its derivatives is published, the generation of the requested article cannot be fulfilled.

Table of Compounds Mentioned

Stereochemical Aspects of this compound Reactions

Diastereoselectivity and Enantioselectivity Studies

A comprehensive search has yielded no studies on the diastereoselectivity or enantioselectivity of reactions involving this compound. As such, there is no data to present in the form of interactive data tables or to discuss in terms of detailed research findings on these stereochemical outcomes.

It is important to note that the field of fluorine chemistry is vast and continually evolving. However, based on currently accessible information, the specific area of stereochemical reactions involving this compound has not been a subject of published research. The existing body of literature on stereoselective fluorine chemistry tends to focus on the synthesis of molecules such as α-trifluoromethylamines and α-difluoromethylamines, which are structurally distinct from this compound.

Spectroscopic Characterization Techniques for Difluoromethylbis Trifluoromethyl Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. The high natural abundance (100%) and spin quantum number (I = ½) of the ¹⁹F nucleus make it highly amenable to NMR studies, offering exceptional sensitivity and a wide chemical shift range that minimizes spectral overlap. wikipedia.org

¹⁹F NMR Spectroscopic Analysis for Fluorine-Containing Intermediates

¹⁹F NMR spectroscopy is particularly powerful for identifying and characterizing fluorine-containing intermediates during the synthesis of Difluoromethylbis(trifluoromethyl)amine and its derivatives. The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, allowing for the differentiation of fluorine atoms in various functional groups.

For this compound, two distinct fluorine environments are expected: the trifluoromethyl (CF₃) groups and the difluoromethyl (CF₂H) group. The ¹⁹F NMR spectrum would therefore be expected to show two main signals. Based on typical chemical shift ranges for fluoroorganic compounds, the CF₃ groups attached to the nitrogen atom would likely appear in the range of -50 to -70 ppm, while the CF₂H group would resonate at a significantly different field. wikipedia.org The coupling between the fluorine nuclei and the proton in the CF₂H group (²JFH) would result in a characteristic splitting pattern, further confirming the structure.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Functional GroupPredicted Chemical Shift (δ) Range (ppm)Predicted MultiplicityPredicted Coupling Constant
(CF₃)₂N--50 to -70Doublet⁴JFF
-CF₂HVariesTriplet of Septets²JFH, ⁴JFF

Note: The actual chemical shifts and coupling constants require experimental verification.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign NMR signals and elucidate the complete bonding network, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): While homonuclear ¹H-¹H COSY is standard, ¹⁹F-¹⁹F COSY can be employed to establish correlations between magnetically inequivalent fluorine nuclei. In derivatives of this compound, this technique would reveal through-bond couplings between different fluorine-containing groups, aiding in the structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This technique is crucial for correlating directly attached nuclei, most commonly ¹H and ¹³C. For this compound, a ¹H-¹³C HSQC would show a correlation between the proton and the carbon of the CF₂H group. rsc.org A ¹H-¹⁹F HSQC could also be utilized to directly observe the correlation between the proton and the fluorine atoms of the difluoromethyl group.

Solid-State NMR for Structural Elucidation

Solid-state NMR (ssNMR) provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. rsc.orgnih.gov For crystalline derivatives of this compound, ¹³C and ¹⁹F ssNMR can be used to study polymorphs, determine intermolecular interactions, and probe molecular packing. researchgate.net The analysis of chemical shift anisotropy (CSA) and dipolar couplings in solid-state spectra offers insights that are not available from solution-state NMR. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula of this compound and its derivatives.

Fragmentation Pattern Analysis

In addition to providing the accurate mass of the molecular ion, mass spectrometry induces fragmentation of the molecule, yielding a characteristic pattern of fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of a trifluoromethyl radical (•CF₃), a difluoromethyl radical (•CF₂H), or other neutral fragments. The loss of a CF₃ group is a common fragmentation pathway for trifluoromethyl-containing compounds. acdlabs.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (predicted)Identity of Fragment
[M]+Molecular Ion
[M - CF₃]+Loss of a trifluoromethyl group
[M - CF₂H]+Loss of a difluoromethyl group
[CF₃]+Trifluoromethyl cation
[CF₂H]+Difluoromethyl cation

Note: The relative intensities of these fragments depend on the ionization method and energy.

Isotopic Pattern Verification

The high mass accuracy of HRMS also allows for the verification of the isotopic pattern of the molecular ion. The natural abundance of isotopes such as ¹³C and ¹⁵N results in a characteristic distribution of isotopic peaks (M+1, M+2, etc.). The measured isotopic pattern can be compared with the theoretically calculated pattern for the proposed molecular formula, providing further confidence in the identification of the compound. Although fluorine is monoisotopic (¹⁹F), the presence of carbon and nitrogen atoms will contribute to the isotopic signature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies. For this compound, the key functional groups are the carbon-fluorine (C-F), carbon-nitrogen (C-N), and carbon-hydrogen (C-H) bonds.

In an IR spectrum, the absorption of infrared radiation is plotted against the wavenumber, while a Raman spectrum plots the inelastically scattered light. Both techniques provide complementary information. Strong IR absorptions are typically observed for polar bonds, whereas Raman spectroscopy is more sensitive to non-polar bonds.

Expected Vibrational Modes for this compound:

The vibrational modes for this compound can be predicted based on the characteristic frequencies of its constituent functional groups. The primary regions of interest in the IR and Raman spectra would be:

C-F Stretching Region: The carbon-fluorine bonds are expected to produce very strong and characteristic absorptions in the IR spectrum, typically in the range of 1400-1000 cm⁻¹. Given the presence of two trifluoromethyl (CF₃) groups and a difluoromethyl (CF₂H) group, this region would likely show multiple strong, overlapping bands corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds.

C-N Stretching Region: The carbon-nitrogen single bond stretches are generally found in the 1250-1020 cm⁻¹ region. In this compound, the C-N stretching vibration would be influenced by the highly electronegative trifluoromethyl groups, potentially shifting its frequency.

C-H Stretching and Bending Regions: The single carbon-hydrogen bond in the difluoromethyl group would give rise to a characteristic C-H stretching vibration, typically observed in the 3000-2850 cm⁻¹ region of the IR and Raman spectra. C-H bending vibrations would be expected at lower frequencies, generally in the 1470-1350 cm⁻¹ range.

Skeletal Vibrations: The molecule will also exhibit a series of skeletal vibrations, including C-C-N and C-N-C bending and deformation modes, at lower frequencies in the fingerprint region (below 1500 cm⁻¹).

A hypothetical data table summarizing the expected vibrational frequencies for the key functional groups in this compound is presented below.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-F (in CF₃)Asymmetric Stretch~1250-1150StrongMedium
C-F (in CF₃)Symmetric Stretch~1150-1050StrongStrong
C-F (in CF₂H)Stretch~1100-1000StrongMedium
C-NStretch~1250-1020Medium-WeakMedium
C-HStretch~3000-2850MediumMedium
C-HBend~1470-1350MediumWeak

This table is based on characteristic group frequencies and the actual experimental values for this compound may vary.

X-ray Diffraction Studies for Solid-State Structure Determination

For a successful X-ray diffraction study of this compound, a high-quality single crystal of the compound would be required. The data obtained from such an analysis would provide invaluable insights into its solid-state structure.

Key Structural Parameters from X-ray Diffraction:

Should a single crystal of this compound be grown and analyzed, the following key structural parameters would be determined:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths: The distances between bonded atoms, such as C-F, C-N, and C-H bond lengths. The high electronegativity of fluorine is expected to lead to relatively short C-F bonds.

Bond Angles: The angles between adjacent bonds, for example, the F-C-F angles within the trifluoromethyl groups and the C-N-C bond angle.

Torsional Angles: These angles describe the conformation of the molecule, for instance, the rotation around the C-N bonds.

Intermolecular Interactions: The analysis would also reveal any significant non-covalent interactions in the solid state, such as dipole-dipole interactions or weak hydrogen bonds involving the C-H group, which influence the crystal packing.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained.

ParameterDescriptionHypothetical Value
Crystal SystemThe crystal lattice system.e.g., Monoclinic
Space GroupThe symmetry group of the crystal.e.g., P2₁/c
a (Å)Unit cell dimension.e.g., 8.5
b (Å)Unit cell dimension.e.g., 10.2
c (Å)Unit cell dimension.e.g., 9.8
α (°)Unit cell angle.90
β (°)Unit cell angle.e.g., 105.3
γ (°)Unit cell angle.90
V (ų)Volume of the unit cell.e.g., 820.1
ZNumber of molecules per unit cell.4

This table presents hypothetical data as experimental crystallographic data for this compound is not available.

Computational and Theoretical Studies of Difluoromethylbis Trifluoromethyl Amine

Molecular Dynamics Simulations

No literature describing molecular dynamics simulations of Difluoromethylbis(trifluoromethyl)amine to study its behavior over time, interactions in a condensed phase, or other dynamic properties could be located.

Conformational Dynamics and Flexibility

Computational studies focusing specifically on the conformational dynamics and flexibility of this compound are not extensively available in the current body of scientific literature. However, insights can be drawn from theoretical investigations into the rotational barriers of trifluoromethyl (CF3) groups in analogous fluorinated organic molecules. The flexibility of this compound is primarily dictated by the internal rotations around the carbon-nitrogen (C-N) and carbon-carbon (C-C) single bonds.

The rotation of the two trifluoromethyl groups and the difluoromethyl group attached to the central nitrogen atom are the key determinants of the molecule's conformational landscape. Theoretical calculations on molecules containing CF3 groups attached to other atoms provide valuable benchmarks for understanding the energetic barriers associated with these rotations.

For instance, ab initio and density functional theory (DFT) calculations on various trifluoromethyl-containing compounds have elucidated the energy barriers for CF3 group rotation. These barriers are influenced by steric hindrance and intramolecular interactions with neighboring atoms or functional groups. While direct experimental or computational data for this compound is scarce, theoretical models of similar small fluorinated molecules suggest that the rotational barriers for the CF3 groups would be a key factor in its dynamic behavior.

Table 1: Representative Calculated Rotational Barriers for CF3 Groups in Analogous Molecules This table presents data from computational studies on molecules structurally related to this compound to infer potential conformational dynamics.

Molecule StudiedComputational MethodCalculated Rotational Barrier (kcal/mol)
3-(Trifluoromethyl)phenanthreneB3LYP/6-311+G**0.40
Cinchona Alkaloid-based ScaffoldDFT (B3LYP/6-31+G(d,p))6.8 - 12.1

Note: The data provided is for analogous compounds and should be considered as an estimation of the rotational barriers that might be expected for the trifluoromethyl groups in this compound.

Intermolecular Interactions and Aggregation Behavior

Detailed theoretical studies on the intermolecular interactions and aggregation behavior of this compound are not readily found in published research. Nevertheless, the principles of intermolecular forces in fluorinated compounds can be applied to predict its behavior. The highly electronegative fluorine atoms in the trifluoromethyl and difluoromethyl groups create significant partial negative charges on the molecular surface, while the carbon and hydrogen atoms will have partial positive charges.

These charge distributions suggest that dipole-dipole interactions would be a primary force governing the interactions between this compound molecules. The potential for weak hydrogen bonding of the C-H...F-C type, where the hydrogen of the difluoromethyl group interacts with a fluorine atom of a neighboring molecule, could also play a role in the aggregation of this compound.

Computational methods such as DFT can be employed to model the formation of dimers and larger aggregates of fluorinated molecules. These studies can calculate the interaction energies and geometries of these aggregates, providing insight into the strength and nature of the intermolecular forces at play. For instance, studies on other fluorinated molecules have shown that C–F···H–C interactions, although weak, can contribute to the stability of molecular assemblies.

Table 2: Calculated Intermolecular Interaction Energies for Analogous Fluorinated Dimers This table provides examples of calculated interaction energies from studies on similar fluorinated molecules to estimate the potential aggregation behavior of this compound.

Dimer SystemComputational MethodInteraction TypeCalculated Interaction Energy (kcal/mol)
CH2F2 DimerN/AC-H...F-C Hydrogen Bonding~0.6
HF DimerN/AH...F Hydrogen Bonding4.6

Note: The interaction energies listed are for analogous systems and serve as a reference for the potential strength of intermolecular forces in the aggregation of this compound.

The aggregation behavior of this compound is expected to be influenced by a combination of these dipole-dipole forces and weak hydrogen bonds. The specific geometry of the aggregates would be determined by the optimization of these interactions to achieve the most stable arrangement. Theoretical investigations would be invaluable in mapping out the potential energy surface of dimerization and higher-order aggregation, revealing the preferred orientations and the energetic favorability of forming such clusters.

Applications of Difluoromethylbis Trifluoromethyl Amine in Advanced Organic Synthesis

Difluoromethylbis(trifluoromethyl)amine as a Synthetic Building Block

The utility of this compound as a synthon is rooted in its capacity to introduce multiple fluorine atoms or fluorinated alkyl groups into a molecular structure. Fluorinated building blocks are crucial in modern chemistry, as the inclusion of fluorine can modulate properties like lipophilicity, metabolic stability, and binding affinity with minimal steric changes. nih.gov Compounds rich in trifluoromethyl groups are particularly valuable as starting materials for creating a diverse array of fluorinated products through selective C-F bond activation strategies. rsc.org

The construction of complex fluorinated architectures is a cornerstone of modern drug discovery and materials science. rsc.orgacs.org this compound represents a dense source of fluorine, making it an attractive, albeit specialized, starting point for synthesizing molecules with high fluorine content. The trifluoromethyl groups within its structure can be particularly strategic, offering pathways to other difunctionalized fluorinated synthons. rsc.org The use of such highly fluorinated building blocks is a dominant strategy in the synthesis of new chemical entities, allowing for the systematic exploration of chemical space by modifying the electronic nature and stability of lead compounds. nih.govacs.org While direct, complex multistep syntheses starting from this compound are not widely documented in general literature, its potential lies in serving as a precursor to more elaborate fluorinated scaffolds through controlled C-N and C-F bond functionalization.

While the direct synthesis of difluoroalkene-aminoboranes from this compound is not prominently featured in recent literature, foundational research has demonstrated the reactivity of similar perfluoroalkylamines with boron halides. Specifically, the reaction of the closely related bis(trifluoromethyl)amine with boron trihalides, such as boron trichloride (B1173362) and boron tribromide, has been shown to yield bis(trifluoromethyl)aminoboron dihalides. nih.gov This reaction establishes a precedent for the formation of a direct bond between the nitrogen of a perfluoroalkylamine and a boron center.

The synthesis of these aminoboron dihalides proceeds as follows: (CF₃)₂NH + BX₃ → (CF₃)₂NBX₂ + HX (where X = Cl, Br) nih.gov

This established transformation is significant as it provides the core (CF₃)₂N-B linkage. Further chemical manipulation of the resulting dihalide product could, in principle, offer a pathway toward more complex structures like difluoroalkene-aminoboranes through subsequent elimination or substitution reactions. The development of fluorinated organoboron compounds is an active area of research due to their utility as versatile building blocks in cross-coupling reactions and as components in materials science. rsc.orgresearchgate.net

Role in the Synthesis of α-Trifluoromethyl Amines and Related Motifs

α-Trifluoromethyl amines are a privileged motif in medicinal chemistry. researchgate.net The presence of the CF₃ group adjacent to the amine nitrogen atom significantly lowers the basicity of the amine, which can improve a drug candidate's bioavailability and metabolic stability. google.com The synthesis of these valuable compounds often relies on modular strategies that allow for the construction of diverse molecular libraries. researchgate.net

The modular synthesis of α-trifluoromethyl amines often involves the reaction of trifluoromethylated imines with a variety of nucleophiles or the reduction of such imines. researchgate.net This approach allows for the systematic variation of substituents around the core α-trifluoromethyl amine structure. One notable strategy is the Rhodium-catalyzed coupling of arylboroxines with acyclic trifluoromethyl ketimines, which provides direct access to primary amines with sterically congested stereogenic centers. researchgate.net

Imine Substituent (Ar¹)Boroxine Substituent (Ar²)Catalyst SystemYield (%)
Phenyl4-MethoxyphenylRh(acac)(coe)₂ / WingPhos95
4-ChlorophenylPhenylRh(acac)(coe)₂ / WingPhos99
4-Fluorophenyl4-MethylphenylRh(acac)(coe)₂ / WingPhos90
2-FurylPhenylRh(acac)(coe)₂ / WingPhos85
This table presents representative data inspired by findings on the synthesis of α-trifluoromethyl amines, illustrating the modularity of the approach. researchgate.net

In this context, a compound like this compound could serve as a precursor to the key trifluoromethylated synthons or imines required for these modular strategies.

Fluoro-functionalization encompasses a broad range of reactions designed to introduce fluorine-containing groups into organic molecules. Recent advancements have focused on mild and sustainable methods, including light-driven and photocatalytic transformations, to install CF₃ groups onto various molecular frameworks. nih.gov These methods provide powerful tools for the late-stage functionalization of complex molecules, a highly desirable capability in drug development. For example, intermolecular aminotrifluoromethylation of alkenes using a visible-light photoredox catalyst can create β-trifluoromethylamines with high efficiency and regioselectivity. This compound, containing both N-H and C-F bonds, represents a potential platform from which reactive trifluoromethylating or aminating species could be generated under specific reaction conditions, contributing to the expanding toolkit of fluoro-functionalization.

Development of Novel Reagents and Catalysts Derived from this compound

The history of organofluorine chemistry is marked by the development of specialized reagents for the introduction of fluorinated groups. Reagents like the Umemoto and Togni reagents are now commercially available and widely used for electrophilic trifluoromethylation. There is a continuous search for new reagents with improved reactivity, selectivity, and safety profiles.

Given its structure, this compound holds potential as a scaffold for developing new reagents. The N(CF₃)₂ moiety is a key feature in some stable and useful chemical entities. For instance, modification of the amine functionality could lead to novel electrophilic or radical trifluoromethylating agents. By analogy, the development of a stable (trifluoromethyl)zinc reagent from CF₃I and ZnEt₂ has provided a versatile tool that can act as either a trifluoromethyl anion or a difluorocarbene source, depending on the reaction conditions. A similar derivatization of this compound could potentially unlock new reactive pathways, leading to the creation of next-generation catalysts or reagents for specialized applications in organic synthesis.

Post-Functionalization Transformations of this compound Derivatives: A Frontier in Organofluorine Chemistry

Despite extensive investigation into the synthesis and application of fluorinated compounds in advanced organic synthesis, a comprehensive review of the post-functionalization transformations of derivatives containing the this compound moiety, (CF3)2NCF2-, remains conspicuously absent from the current scientific literature.

Initial searches for documented chemical modifications of molecules bearing the this compound group have yielded no specific examples of their post-synthetic transformations. The available literature predominantly focuses on the introduction of trifluoromethyl and difluoromethyl groups into organic molecules, rather than the subsequent reactivity of compounds that already possess these moieties. This suggests that the exploration of the chemical reactivity of this compound derivatives is a nascent or as-yet-unexplored area of organofluorine chemistry.

The inherent stability of the C-F bond and the strong electron-withdrawing nature of the perfluoroalkyl groups in this compound likely render its derivatives relatively inert to many common chemical transformations. The (CF3)2N- group is known for its exceptional electronic and steric effects, which can significantly influence the reactivity of the rest of the molecule.

While direct experimental evidence is lacking, one can speculate on potential transformations based on the reactivity of analogous, highly fluorinated structures. For instance, research on derivatives of N,N-Bis(trifluoromethyl)aminoacetonitrile, (CF3)2NCH2CN, has demonstrated that functionalization of the adjacent methylene (B1212753) and nitrile groups is possible. This suggests that for a hypothetical derivative of this compound, such as (CF3)2NCF2-R (where R is a functionalized organic group), transformations would likely occur at the 'R' group, provided the reaction conditions are compatible with the highly fluorinated amine moiety.

Potential areas of investigation for the post-functionalization of such derivatives could include:

Transformations of functional groups distal to the (CF3)2NCF2- moiety: If the 'R' group contains reactive sites such as double bonds, triple bonds, hydroxyl groups, or halides, these could potentially undergo standard organic reactions. However, the powerful inductive effect of the perfluoroalkylamino group would need to be considered, as it could deactivate nearby reactive centers.

C-H bond functionalization: For derivatives containing C-H bonds, selective functionalization could be a viable strategy, although the electron-withdrawing nature of the this compound group might necessitate harsh reaction conditions or specialized catalytic systems.

Cross-coupling reactions: If the 'R' group is an aryl or vinyl halide, palladium-catalyzed cross-coupling reactions could be explored to form new carbon-carbon or carbon-heteroatom bonds. The stability of the (CF3)2NCF2- group under these conditions would be a critical factor.

The lack of published data underscores a significant knowledge gap in the field. The synthesis of a series of derivatives of this compound and a systematic study of their reactivity would be a valuable contribution to organofluorine chemistry, potentially unlocking new applications for this unique functional group in materials science, agrochemicals, and pharmaceuticals.

Until such research is undertaken and published, a detailed and data-rich article on the post-functionalization transformations of this compound derivatives cannot be compiled. The scientific community awaits the pioneering work that will illuminate the chemical landscape of this intriguing class of compounds.

Q & A

Basic Research Questions

Q. How can Difluoromethylbis(trifluoromethyl)amine be synthesized, and what purification methods ensure high purity?

  • Methodology :

  • Use a two-step nucleophilic substitution approach: (1) React a fluorinated alkyl halide precursor (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) with a difluoromethylamine derivative in dimethylformamide (DMF) using Cs₂CO₃ as a base. (2) Purify via column chromatography with a hexane/ethyl acetate gradient to remove unreacted starting materials and byproducts.
  • Monitor reaction progress using ¹⁹F NMR to track fluorine-containing intermediates .
  • Confirm purity via high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. What spectroscopic and structural characterization techniques are critical for verifying the molecular structure of this compound?

  • Methodology :

  • ¹H and ¹⁹F NMR : Identify proton environments and fluorine substituents. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹⁹F NMR .
  • X-ray crystallography : Resolve bond lengths and angles, particularly the C-F and N-CF₃ bonds, to confirm stereoelectronic effects .
  • FT-IR spectroscopy : Detect N-H stretching vibrations (3200–3400 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .

Q. How can reaction conditions (solvent, temperature, catalyst) be optimized to improve the yield of this compound?

  • Methodology :

  • Perform a Design of Experiments (DoE) to test solvents (e.g., DMF vs. THF), temperatures (25–80°C), and bases (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Use kinetic studies to identify rate-limiting steps; for example, elevated temperatures may accelerate amine deprotonation but risk side reactions .
  • Monitor byproduct formation (e.g., hydrolysis products) via GC-MS and adjust stoichiometry accordingly .

Advanced Research Questions

Q. What mechanistic role does this compound play in asymmetric catalysis, and how do fluorine substituents influence transition states?

  • Methodology :

  • Conduct DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states, focusing on π-interactions between trifluoromethyl groups and aromatic substrates (e.g., imines).
  • Compare enantiomeric excess (ee) in catalytic reactions using fluorinated vs. non-fluorinated analogs to isolate electronic (inductive) vs. steric effects .
  • Use kinetic isotope effects (KIEs) to probe hydrogen-bonding interactions in the transition state .

Q. How can computational methods resolve contradictions in reported thermodynamic properties (e.g., ΔrH°, ΔrG°) of this compound?

  • Methodology :

  • Re-evaluate experimental data (e.g., gas-phase proton affinity measurements) using high-level ab initio methods (e.g., CCSD(T)) to reconcile discrepancies.
  • Analyze solvent effects via continuum solvation models (e.g., SMD) to explain variations in solution-phase vs. gas-phase stability .
  • Validate computational results against experimental thermochemical data (e.g., calorimetry) .

Q. What strategies mitigate degradation pathways of this compound in polymer matrices, and how do fluorine substituents enhance material stability?

  • Methodology :

  • Perform accelerated aging studies under UV light or thermal stress, monitoring decomposition via HPLC and FT-IR.
  • Compare degradation kinetics with non-fluorinated analogs to assess the role of C-F bonds in radical scavenging .
  • Use X-ray photoelectron spectroscopy (XPS) to track fluorine loss at material surfaces .

Q. How do fluorine substituents in this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Perform molecular docking simulations (e.g., AutoDock Vina) to evaluate binding affinity changes when replacing hydrogen or methyl groups with CF₃.
  • Synthesize fluorinated analogs and measure IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to correlate structure-activity relationships (SAR) .
  • Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions from fluorine-protein interactions .

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